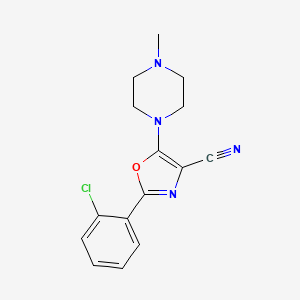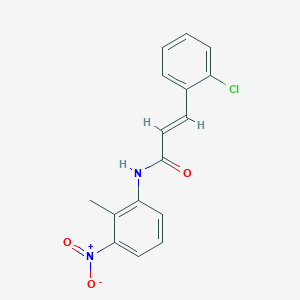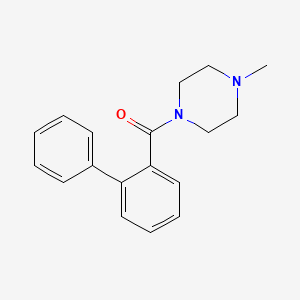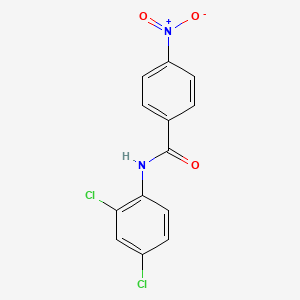![molecular formula C14H11ClFNOS B5733180 4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. This compound is also known as CFMB and has a molecular formula of C14H11ClFNOS. The purpose of
Mécanisme D'action
The mechanism of action of CFMB is not fully understood. However, it has been proposed that CFMB may exert its anti-tumor effects by inhibiting the activity of protein kinases that are involved in cell proliferation and survival. CFMB may also induce apoptosis by activating caspase enzymes. Furthermore, CFMB may inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-kB).
Biochemical and Physiological Effects
CFMB has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. In vitro studies have demonstrated that CFMB can inhibit the growth of cancer cells at low concentrations. CFMB has also been shown to reduce the production of pro-inflammatory cytokines in vitro. However, further studies are needed to determine the full extent of CFMB's biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
CFMB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, CFMB has a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, the limitations of CFMB include its limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of CFMB is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on CFMB. One area of focus is to investigate the potential use of CFMB in combination with other anti-cancer agents to enhance its anti-tumor effects. Another area of research is to further elucidate the mechanism of action of CFMB and its effects on various signaling pathways. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of CFMB in vivo to assess its potential use as a therapeutic agent in humans. Finally, the development of more efficient synthesis methods for CFMB may facilitate its use in future research and drug development.
Méthodes De Synthèse
The synthesis of CFMB involves the reaction of 4-chloro-2-fluoroaniline with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to further reaction with N,N-dimethylformamide dimethyl acetal to yield CFMB. This synthesis method has been optimized to produce high yields of CFMB with good purity.
Applications De Recherche Scientifique
CFMB has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. CFMB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Additionally, CFMB has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-chloro-2-fluoro-N-(3-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(15)7-13(12)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAJQCWXTUCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)





![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)
